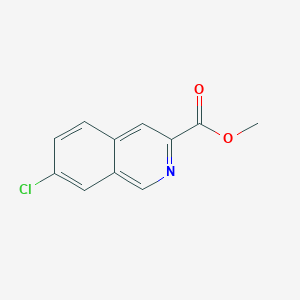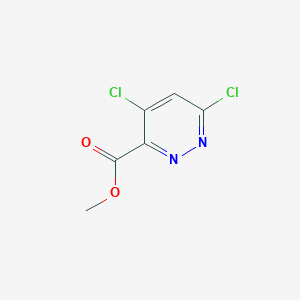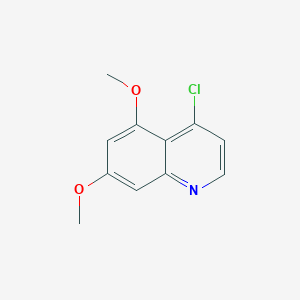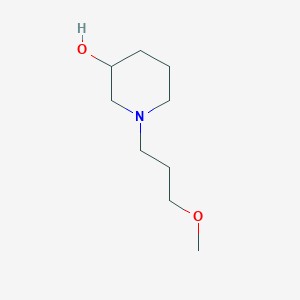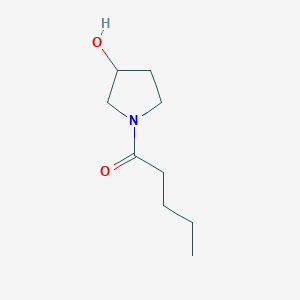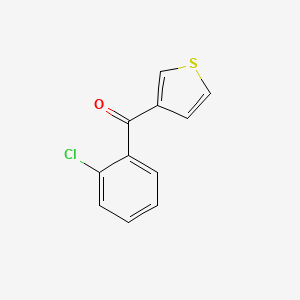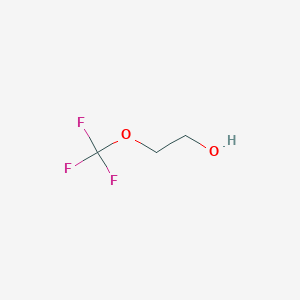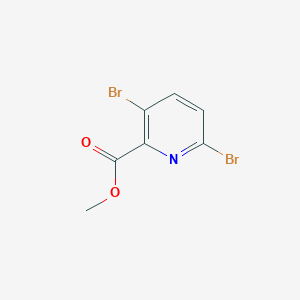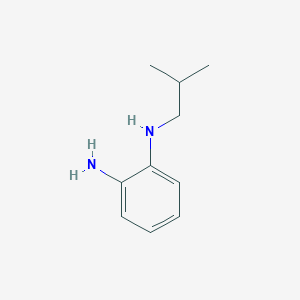
1-N-(2-甲基丙基)苯-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-(2-methylpropyl)benzene-1,2-diamine, also known by its IUPAC name N1-isobutyl-1,2-benzenediamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of an isobutyl group attached to a benzene ring substituted with two amine groups at the 1 and 2 positions.
科学研究应用
1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用机制
Target of Action
Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .
Mode of Action
This could result in altered cell cycle progression or transcription regulation .
Biochemical Pathways
If it indeed targets cdks, it could impact pathways related to cell cycle regulation and transcription .
Result of Action
If it acts as a CDK inhibitor, it could potentially halt cell cycle progression or alter transcription, leading to effects such as growth inhibition in certain cell types .
准备方法
The synthesis of 1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-N-(2-methylpropyl)benzene-1,2-diamine can be compared with other similar compounds, such as:
1,2-benzenediamine: Lacks the isobutyl group, making it less hydrophobic and potentially less active in certain applications.
N-methyl-1,2-benzenediamine: Contains a methyl group instead of an isobutyl group, leading to different steric and electronic properties.
N-ethyl-1,2-benzenediamine: Contains an ethyl group, which also affects its reactivity and interactions.
The uniqueness of 1-N-(2-methylpropyl)benzene-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
属性
IUPAC Name |
2-N-(2-methylpropyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINASITKTOOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608637 |
Source


|
| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78438-99-0 |
Source


|
| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
